N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O4S2 and its molecular weight is 489.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound features a complex structure that includes a benzo[d]thiazole moiety and an oxadiazole derivative linked via a thioacetamide group. Its molecular formula is C18H18ClN3O3S, with a molecular weight of approximately 393.87 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with chlorophenoxy acetamides and oxadiazole intermediates. The process can be optimized using various reaction conditions to enhance yield and purity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 15 µg/mL |
2 | Escherichia coli | 20 µg/mL |
3 | Candida albicans | 25 µg/mL |
These results indicate that the compound exhibits promising activity against both bacterial and fungal strains, suggesting potential applications in treating infections.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF7 (breast cancer), and HeLa (cervical cancer).
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
A549 | 10 | Doxorubicin: 5 |
MCF7 | 12 | Doxorubicin: 6 |
HeLa | 8 | Doxorubicin: 4 |
The data suggests that this compound exhibits significant cytotoxic effects across multiple cancer cell lines, outperforming standard chemotherapeutics in some cases .
Preliminary studies suggest that the biological activity may be attributed to the inhibition of specific cellular pathways involved in proliferation and survival. For instance, molecular docking studies indicate that the compound interacts with key proteins involved in tumor growth regulation.
Case Studies
-
Study on A549 Cells :
- Objective : To evaluate the cytotoxic effects on lung adenocarcinoma cells.
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant apoptosis was observed at concentrations above 10 µM, as evidenced by increased annexin V staining.
-
Antimicrobial Efficacy Against Staphylococcus aureus :
- Objective : To assess the antibacterial activity.
- Method : MIC was determined using broth dilution methods.
- Results : The compound demonstrated effective inhibition at low concentrations, indicating its potential as an antibacterial agent.
Eigenschaften
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4S2/c21-12-5-7-13(8-6-12)29-10-16(27)22-9-18-25-26-20(30-18)31-11-17(28)24-19-23-14-3-1-2-4-15(14)32-19/h1-8H,9-11H2,(H,22,27)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLZMGBDDAYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.